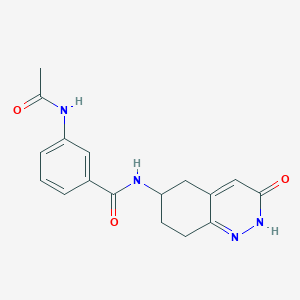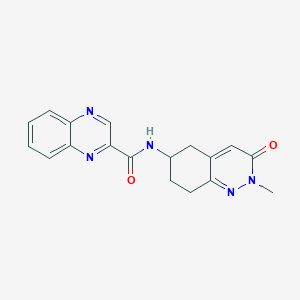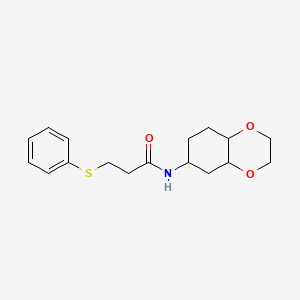![molecular formula C14H13N5O B6429645 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2034380-01-1](/img/structure/B6429645.png)
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is a compound that features a 1,2,3-triazole ring, an azetidine ring, and an indole moiety. The presence of these structural elements makes it an interesting subject for research due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as the “click” reaction. This reaction is usually catalyzed by copper(I) salts.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under basic or acidic conditions.
Coupling of the triazole and azetidine rings: This step involves the formation of a carbonyl linkage between the triazole and azetidine rings, often through the use of coupling reagents such as carbodiimides.
Introduction of the indole moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and triazole rings, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides and nucleophiles such as amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: It can be used as a probe to study biological processes, such as protein-ligand interactions and cellular signaling pathways.
Materials Science: The compound’s structural features make it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It can be used in the synthesis of other complex molecules or as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological targets, while the azetidine and indole rings contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring may have similar structural features and reactivity.
Indole derivatives: These compounds share the indole moiety and are known for their wide range of biological activities.
Uniqueness
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is unique due to the combination of the triazole, azetidine, and indole rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
1H-indol-3-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(12-7-15-13-4-2-1-3-11(12)13)18-8-10(9-18)19-6-5-16-17-19/h1-7,10,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDUBDWZFUKZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide](/img/structure/B6429562.png)
![5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B6429564.png)


![ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B6429578.png)
![6,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B6429581.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429588.png)

![5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429639.png)
![2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide](/img/structure/B6429640.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6429644.png)
![3-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione](/img/structure/B6429650.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B6429658.png)
